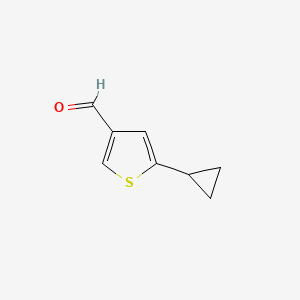

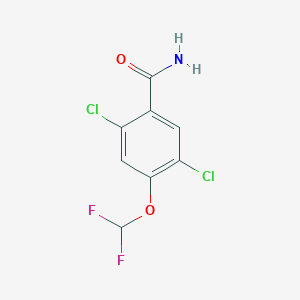

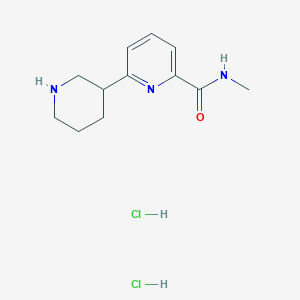

![molecular formula C12H7F2N3 B1462409 2-(2,3-ジフルオロフェニル)-1H-イミダゾ[4,5-c]ピリジン CAS No. 858935-15-6](/img/structure/B1462409.png)

2-(2,3-ジフルオロフェニル)-1H-イミダゾ[4,5-c]ピリジン

概要

説明

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine, also known as DFPIP, is an imidazopyridine derivative that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and has been used in numerous lab experiments. In

科学的研究の応用

農薬用途

この化合物は、有効な農薬成分の重要な構造モチーフです . トリフルオロメチルピリジン (TFMP) およびその誘導体、特に「2-(2,3-ジフルオロフェニル)-1H-イミダゾ[4,5-c]ピリジン」は、作物を害虫から守るために使用されます . TFMP を含む新しい農薬は、20 種類以上が ISO 一般名を取得しています .

医薬品用途

TFMP 誘導体は、医薬品業界でも使用されています . TFMP 部分を含む医薬品は、5 つの製品が市販されています。さらに、多くの候補薬が臨床試験中です .

獣医用途

TFMP 部分を含む獣医用製品は、2 つの製品が市販されています . これらの製品は、動物のさまざまな疾患の治療に使用されると考えられます。

作物保護製品の合成

TFMP 誘導体の中で、2,3-ジクロロ-5-(トリフルオロメチル)-ピリジン (2,3,5-DCTF) は、いくつかの作物保護製品の合成のための化学中間体として使用され、最も需要の高い製品です .

光触媒有機変換

この化合物は、可視光照射下での光触媒有機変換(遠隔 C-H 結合のアルキル化やアルケンアミノアリール化など)に使用できます .

蛍光プローブ

この化合物は、医薬品化学において蛍光プローブとして使用されてきました . これらのプローブは、さまざまな生物学的プロセスを研究するために使用できます。

ポリマーの構造単位

この化合物は、ポリマーの構造単位として使用されてきました . これらのポリマーは、材料科学からバイオテクノロジーまで、さまざまな用途に使用できます。

フッ素化有機化学品の開発

この化合物は、農薬、医薬品、機能性材料の分野で応用が見られるフッ素化有機化学品の開発において重要な役割を果たしています .

生化学分析

Biochemical Properties

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation

Cellular Effects

The effects of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis. Furthermore, it can modulate gene expression by interacting with transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound are crucial factors in its long-term efficacy and safety.

Dosage Effects in Animal Models

The effects of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxic effects.

Metabolic Pathways

2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

特性

IUPAC Name |

2-(2,3-difluorophenyl)-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2N3/c13-8-3-1-2-7(11(8)14)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWRNLFLGWSRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC3=C(N2)C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650715 | |

| Record name | 2-(2,3-Difluorophenyl)-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858935-15-6 | |

| Record name | 2-(2,3-Difluorophenyl)-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

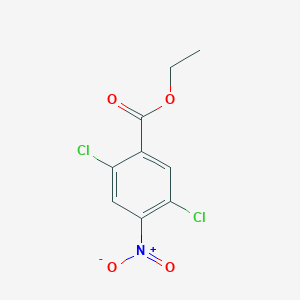

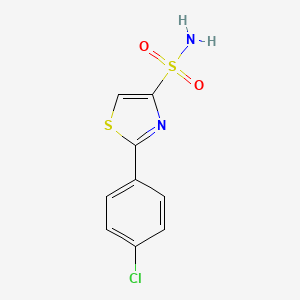

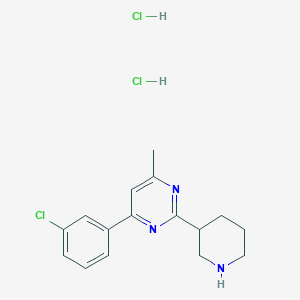

![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

![Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1462345.png)

![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)